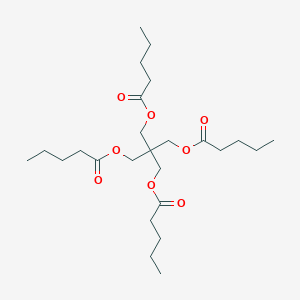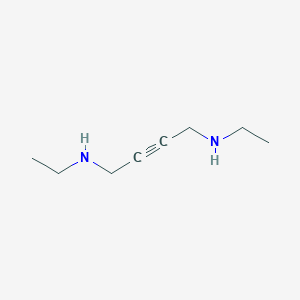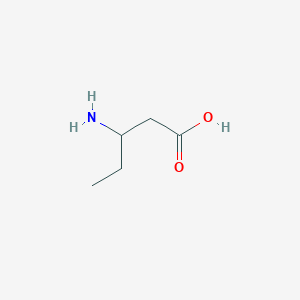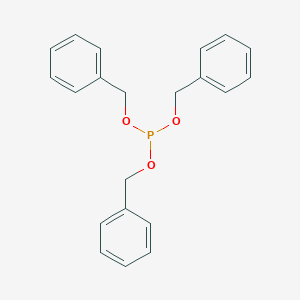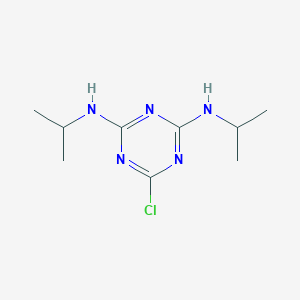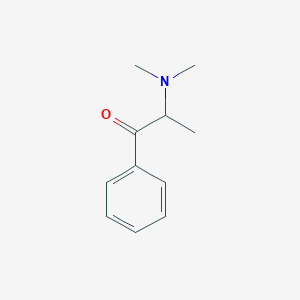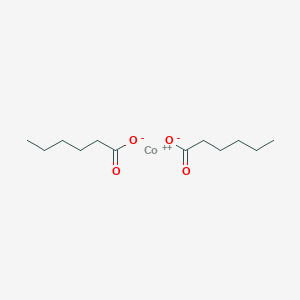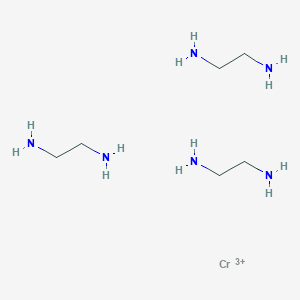
Chromium triethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium triethylenediamine (Cr(en)3) is a coordination complex of chromium (III) with the ligand triethylenediamine (en). It has been extensively studied for its potential applications in various fields, including catalysis, medicine, and materials science.
Wissenschaftliche Forschungsanwendungen
Chromium triethylenediamine has been extensively studied for its potential applications in various fields. In catalysis, it has been used as a catalyst for the oxidation of alcohols and aldehydes. In medicine, it has been investigated for its potential use as an anticancer agent. In materials science, it has been studied for its potential use in the fabrication of thin films and coatings.
Wirkmechanismus
The exact mechanism of action of Chromium triethylenediamine is not fully understood. However, it is believed to act as a redox catalyst, facilitating the transfer of electrons between reactants. In medicine, it is believed to induce cell death by disrupting cellular processes and causing DNA damage.
Biochemische Und Physiologische Effekte
Chromium triethylenediamine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in animal models. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Chromium triethylenediamine has a number of advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It is also relatively inexpensive compared to other catalysts. However, it has some limitations, including its low solubility in organic solvents and its potential toxicity.
Zukünftige Richtungen
There are a number of future directions for research on Chromium triethylenediamine. One area of interest is the development of new synthetic methods for the preparation of Chromium triethylenediamine and related complexes. Another area of interest is the investigation of its potential use in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, there is a need for further studies on the toxicity and safety of Chromium triethylenediamine, particularly in the context of its potential use in medicine.
Synthesemethoden
The synthesis of Chromium triethylenediamine involves the reaction between chromium (Chromium triethylenediamine) chloride hexahydrate and triethylenediamine in an aqueous solution. The reaction is carried out at room temperature and under stirring. The product is obtained by filtration and drying under vacuum.
Eigenschaften
CAS-Nummer |
15276-13-8 |
|---|---|
Produktname |
Chromium triethylenediamine |
Molekularformel |
C6H24CrN6+3 |
Molekulargewicht |
232.29 g/mol |
IUPAC-Name |
chromium(3+);ethane-1,2-diamine |
InChI |
InChI=1S/3C2H8N2.Cr/c3*3-1-2-4;/h3*1-4H2;/q;;;+3 |
InChI-Schlüssel |
AYDADBTUMBSASW-UHFFFAOYSA-N |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cr+3] |
Kanonische SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cr+3] |
Andere CAS-Nummern |
15276-13-8 |
Synonyme |
(Cr(en)3)Cl3 chromium triethylenediamine tris(ethylenediamine)chromium(III) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



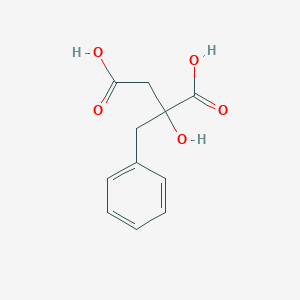
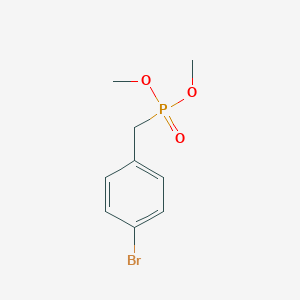
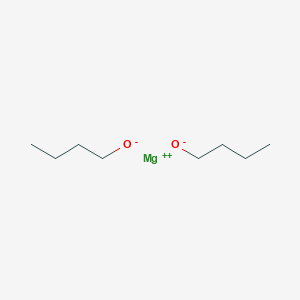
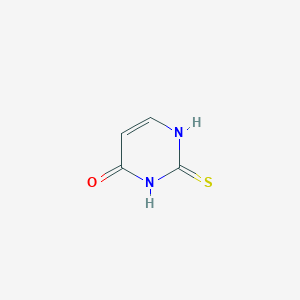
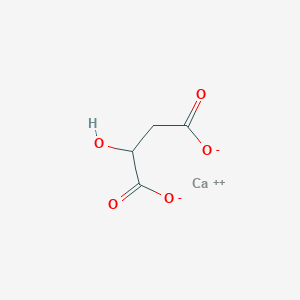
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
